Ethyl 2-bromo-4-fluoro-5-nitrobenzoate
Overview
Description
Ethyl 2-bromo-4-fluoro-5-nitrobenzoate (EFNB) is a compound with the molecular formula C9H7BrFNO4 . It has a molecular weight of 292.06 g/mol . EFNB is of interest in scientific research due to its potential applications in various fields.
Physical And Chemical Properties Analysis
EFNB is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 2-bromo-4-fluoro-5-nitrobenzoate serves as a critical intermediate in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of derivatives like ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, showcasing its utility in constructing heterocyclic compounds with potential applications in pharmaceuticals and materials science. The structural characterization of these compounds, including their crystal structures, is fundamental to understanding their properties and potential applications. The importance of hydrogen bonding in the crystal packing of these compounds highlights their potential utility in designing novel materials with specific interaction capabilities (Yeong et al., 2018).
Fluorescence Properties
Ethyl 2-bromo-4-fluoro-5-nitrobenzoate derivatives have been explored for their fluorescence properties, indicating their potential in the development of fluorescent probes and materials. The synthesis of compounds like dinuclear Zn(II) complexes and their fluorescence characterization suggests that these derivatives can be engineered for specific optical properties, useful in sensing, imaging, and electronic applications (Chang–you, 2012).
Electronic Structure and Molecular Electrostatic Potential
The electronic structure and molecular electrostatic potential (MEP) of ethyl 2-bromo-4-fluoro-5-nitrobenzoate derivatives have been investigated, providing insights into their chemical reactivity and interactions with other molecules. Such studies are crucial for designing molecules with desired reactivity and interaction profiles, useful in catalysis, drug design, and material science applications (Pramanik et al., 2019).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-bromo-4-fluoro-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCUEMGHPKGASH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4-fluoro-5-nitrobenzoate | |
CAS RN |
1153284-99-1 | |
Record name | ethyl 2-bromo-4-fluoro-5-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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